
GSK6853
概要
説明
GSK6853は、ブロモドメインおよびPHDフィンガー含有タンパク質1(BRPF1)を特異的に阻害するように設計された化学プローブです。 BRPF1は、クロマチン修飾を通じて遺伝子発現の調節に関与するヒストンアセチルトランスフェラーゼ複合体の組み立てに重要な役割を果たす足場タンパク質です .
作用機序
GSK6853は、BRPF1のブロモドメインに結合することで効果を発揮し、それによってアセチル化ヒストンとの相互作用を阻害します。 この阻害は、ヒストンアセチルトランスフェラーゼ複合体の組み立てを破壊し、遺伝子発現とクロマチンの構造の変化につながります .
This compoundの分子標的は、ヒストンアセチルトランスフェラーゼ複合体における足場機能に不可欠なBRPF1のブロモドメインです。 この相互作用をブロックすることにより、this compoundはこれらの複合体の活性を効果的に調節し、遺伝子発現経路に影響を与えます .
類似の化合物との比較
This compoundは、他のブロモドメイン阻害剤と比較して、BRPF1に対する高い選択性と効力が特徴です。 類似の化合物には、水溶性とBRPF1に対する親和性が低いGSK5959や、I-BET762、RVX-208、OTX-015、CPI-0610などの他のブロモドメイン阻害剤が含まれ、これらは異なるブロモドメインを標的にします .
This compoundは、優れた選択性と効力で際立っており、BRPF1に関連する研究アプリケーションに好ましい選択肢となっています .
準備方法
合成経路と反応条件: GSK6853の合成は、ベンゾイミダゾロンコアの形成とそれに続く目的の選択性と効力を達成するための官能基化を含む複数のステップで構成されています。 合成経路は通常、ベンゾイミダゾロン中間体の調製から始まり、その後、BRPF1に対する結合親和性と選択性を高めるためのさまざまな官能基修飾が行われます .
工業的生産方法: this compoundの工業的生産方法は広く文書化されていませんが、おそらく、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれるでしょう。 これには、自動合成装置の使用と、最終製品の一貫性を維持するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類: GSK6853は、合成中に主に置換反応を起こします。 主なステップには、その結合特性を強化するさまざまな官能基を導入するための求核置換が含まれます .
一般的な試薬と条件: this compoundの合成に使用される一般的な試薬には、ベンゾイミダゾロン前駆体、求核剤、および置換反応を促進するためのさまざまな触媒が含まれます。 反応条件は通常、目的の生成物の形成を確保するために、制御された温度と溶媒を伴います .
主な製品: これらの反応の主な生成物はthis compound自体であり、BRPF1に対する高い選択性と効力が特徴です。 最終生成物は通常、クロマトグラフィー技術を使用して精製され、研究アプリケーションに必要な純度が得られます .
科学研究アプリケーション
This compoundは、遺伝子調節とクロマチン修飾におけるBRPF1の役割を研究するために、科学研究で広く使用されています。 その高い選択性と効力は、BRPF1の生物学的機能とそのがんや心血管疾患などのさまざまな疾患への関与を調査するための貴重なツールとなっています .
基礎研究での使用に加えて、this compoundは、潜在的な治療標的を特定し、遺伝子発現の調節不全に関連する疾患に対する新しい治療法を開発するための創薬努力にも使用されています .
科学的研究の応用
Cancer Research
GSK6853 has been utilized in various studies to explore its effects on cancer cell viability and growth. For instance, research indicates that combined treatment with this compound and JQ1 enhances cellular death in liver and breast cancer cells, suggesting a synergistic effect on inhibiting cancer cell proliferation .
Epigenetic Studies
As a chemical probe for BRPF1, this compound aids researchers in dissecting the role of bromodomains in epigenetic regulation. Its ability to selectively inhibit BRPF1 allows for detailed studies on histone modification patterns and their implications in gene regulation .
Pharmacokinetics and Toxicology
In vivo studies have assessed the pharmacokinetic properties of this compound, demonstrating suitable characteristics for animal models. The compound shows favorable absorption and bioavailability profiles, making it a candidate for further development in therapeutic contexts .
Table 1: Properties of this compound
Property | Value |
---|---|
Selectivity | >1600-fold for BRPF1 |
pIC50 (BRPF1) | 8.1 |
pIC50 (BRPF2) | 5.1 |
pIC50 (BRD4 BD1/2) | <4.3 |
Solubility (μg/mL) | 140 |
LogD (pH 7.4) | 2.0 |
Half-life (h) | 1.7 |
Case Study 1: Dual Inhibition Strategy
In a study examining the effects of dual inhibition on cancer cells, this compound was combined with JQ1 to assess its impact on cellular morphology and viability. The results indicated that while both compounds acted additively to induce cell death, they also exhibited antagonistic effects on morphological changes within the cells, suggesting distinct pathways influenced by each inhibitor .
Case Study 2: Cellular Target Engagement
This compound was evaluated for its ability to engage cellular targets effectively. In assays measuring displacement of NanoLuc-tagged BRPF1 from histone H3.3, this compound demonstrated significant potency (pIC50 = 7.7), reinforcing its utility as a chemical probe in cellular studies .
類似化合物との比較
GSK6853 is unique in its high selectivity and potency for BRPF1 compared to other bromodomain inhibitors. Similar compounds include GSK5959, which has lower aqueous solubility and affinity for BRPF1, and other bromodomain inhibitors such as I-BET762, RVX-208, OTX-015, and CPI-0610, which target different bromodomains .
This compound stands out due to its superior selectivity and potency, making it a preferred choice for research applications involving BRPF1 .
生物活性
GSK6853 is a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1 (BRPF1), which plays a significant role in various biological processes, particularly in cancer biology. This article provides an overview of the compound's biological activity, including its mechanisms of action, efficacy in cell lines, and relevant research findings.
This compound functions primarily by inhibiting the BRPF1 bromodomain, which is involved in the recognition of acetylated lysine residues on histones and non-histone proteins. By disrupting these interactions, this compound can modulate transcriptional regulation and influence cellular pathways associated with inflammation and oncogenesis.
Key Properties
This compound exhibits impressive selectivity and potency:
- Selectivity : Greater than 1600-fold for BRPF1 over other bromodomains.
- Potency :
Cell Viability Assays
This compound has been evaluated for its effects on various cancer cell lines:
- Human Glioma Cell Lines : In studies involving U87-MG and U251 glioma cells, this compound demonstrated significant inhibitory activity. The viability was assessed using the Cell Counting Kit-8 (CCK-8) assay, showing a dose-dependent response over 24 to 96 hours .
- Combination Treatments : When combined with other agents such as JQ1 (a BET inhibitor), this compound showed additive effects in reducing cellular viability in liver and breast cancer cells, indicating potential for combination therapies .
Statistical Analysis
Statistical analyses were performed to validate findings:
- Mean ± SD was used to express data variability.
- Comparisons between groups were conducted using Student’s t-test or ANOVA, with significance set at .
Study on Primary Glioma Patients
A study involving primary glioma patients utilized this compound to assess its impact on inflammatory signatures and overall survival (OS). The results indicated that patients treated with this compound showed a correlation between high inflammatory signatures and worse prognosis, suggesting its role as a prognostic factor .
Summary of Findings
The following table summarizes the biological activity of this compound across different assays:
Assay Type | Target | pIC50 Value | Selectivity |
---|---|---|---|
TR-FRET | BRPF1 | 8.1 | >1600-fold |
TR-FRET | BRPF2/3 | 5.1/4.8 | |
TR-FRET | BRD4 BD1/2 | <4.3 | |
CCK-8 (U87-MG & U251) | Cell Viability | N/A | Significant inhibition |
特性
IUPAC Name |
N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWDVNSBYDXPIO-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GSK6853 interact with its target, BRPF1, and what are the downstream effects of this interaction?
A1: this compound selectively binds to the bromodomain of BRPF1, [] preventing its interaction with acetylated lysine residues on histones. [] While the precise downstream effects of inhibiting BRPF1 are still under investigation, it is known to play a role in gene expression regulation. [] Further research is needed to fully elucidate the specific pathways and cellular processes affected by this compound-mediated BRPF1 inhibition.
Q2: Were any off-target effects observed for this compound in the studies?
A2: Interestingly, one study revealed that this compound, alongside other epigenetic probes, displayed off-target inhibition of the efflux transporter ABCG2. [] This unexpected finding highlights the importance of thoroughly evaluating the selectivity of chemical probes and considering potential off-target effects when interpreting experimental results.
Q3: What analytical techniques were employed to study this compound and its interactions?
A3: Researchers utilized a chemical proteomics approach involving a photoaffinity probe (photo-BS) to investigate this compound's interactions with endogenous bromodomain-containing proteins (BCPs) in living cells. [] This technique allowed for the identification of both known and novel targets of this compound, providing valuable insights into its selectivity profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。